Ethyl 2,6-Difluoro-5-formylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-difluoro-3-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBLOJMEBNDYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,6 Difluoro 5 Formylbenzoate
Transformations of the Aldehyde Functionality
The aldehyde group in ethyl 2,6-difluoro-5-formylbenzoate is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. The presence of two ortho-fluorine atoms sterically hinders and electronically influences the reactivity of the formyl group.
Nucleophilic Addition Reactions and Condensation Processes
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. In nucleophilic addition reactions, the nucleophile adds to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.orgyoutube.comkhanacademy.org
A key class of reactions for aldehydes is condensation reactions, where the initial nucleophilic addition is followed by a dehydration step. wikipedia.org One of the most prominent examples is the Knoevenagel condensation.
Oxidative Pathways to Carboxylic Acid Derivatives
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. The choice of oxidant is crucial to ensure the selectivity of the reaction, leaving the ester group intact. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related aromatic aldehydes is a well-established transformation. For instance, 2,6-difluorobenzaldehyde (B1295200) can be oxidized to 2,6-difluorobenzoic acid. nih.govresearchgate.netuzh.chresearchgate.net The hydrolysis of 2,6-difluorobenzonitrile (B137791) under high-temperature liquid water also yields 2,6-difluorobenzoic acid, showcasing the stability of the difluorinated aromatic ring to harsh conditions. researchgate.netchemicalbook.com
Reductive Conversions to Corresponding Alcohols and Related Compounds
The formyl group can be selectively reduced to a primary alcohol. The chemoselective reduction of an aldehyde in the presence of an ester is a common challenge in organic synthesis. Reagents like sodium borohydride (B1222165) (NaBH4) are often mild enough to selectively reduce aldehydes over esters. However, more powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both functional groups.
Studies on the chemoselective partial reduction of tertiary amides in the presence of esters using diisobutylaluminum hydride (DIBAL-H) have been reported, highlighting the possibility of differentiating between carbonyl functionalities. nih.govrsc.org While not directly on the target molecule, these studies provide insight into achieving selectivity in reductions of polyfunctional compounds. utsouthwestern.edursc.org
Wittig and Knoevenagel Condensation Reactions
Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglumenlearning.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). commonorganicchemistry.comorganic-chemistry.orgmnstate.edu The reactivity of the ylide and the reaction conditions determine the stereochemistry of the resulting alkene. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. Given the electrophilic nature of the formyl carbon in this compound, it is expected to readily undergo the Wittig reaction.
Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base. Aldehydes generally react faster than ketones in Knoevenagel condensations. The reaction is widely used for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated compounds. mdpi.combanglajol.inforesearchgate.netresearchgate.net The formyl group of this compound is a suitable substrate for this transformation.
Reactions Involving the Ester Moiety
The ethyl ester group of this compound can undergo reactions such as hydrolysis and transesterification, typically under acidic or basic conditions. The fluorine atoms on the aromatic ring can influence the stability and reactivity of the ester.
Hydrolytic Stability and Transesterification Reactions
Hydrolytic Stability: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. The kinetics of hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide (B103285) and subsequently to 2,6-difluorobenzoic acid in high-temperature liquid water have been studied, providing insights into the stability of the related difluoro-substituted aromatic core. researchgate.net Studies on the alkaline hydrolysis of methyl-2-[2'-oxo-3'-(2"-chloro-6"-fluorophenyl)propyl]benzoate have also been conducted, indicating the susceptibility of such ester linkages to basic conditions. researchgate.net
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. For instance, ethyl esters can be converted to methyl esters by reaction with methanol (B129727) in the presence of a suitable catalyst. researchgate.net Supercritical conditions can also be employed for transesterification reactions. researchgate.net The ethyl ester of 2,6-difluorobenzoic acid can undergo transesterification with other alcohols to furnish different ester derivatives. youtube.com
Conversion to Amides, Hydrazides, and Other Carboxylic Acid Derivatives
The ethyl ester group of this compound is amenable to a variety of standard transformations to other carboxylic acid derivatives, such as amides and hydrazides. These reactions typically proceed through nucleophilic acyl substitution, where the ethoxy group is displaced by a suitable nucleophile.
The synthesis of primary amides can be achieved by reacting the parent carboxylic acid with ammonium (B1175870) chloride, activated by reagents like ethyl chloroformate and triethylamine. organic-chemistry.org While direct conversion from the ethyl ester is also possible, it often requires harsher conditions. For instance, the reaction of ethyl benzoates with amines can be catalyzed by various reagents to form the corresponding amides. researchgate.net
Hydrazide formation is readily accomplished by the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, often under reflux conditions. nih.govacs.org This reaction is generally efficient and provides the corresponding benzohydrazide, which can serve as a precursor for the synthesis of hydrazones and other heterocyclic systems. nih.gov
Table 1: Representative Transformations of the Ethyl Ester Group
| Derivative | Reagents and Conditions | Product | Reference |
| Amide | 1. Hydrolysis (e.g., NaOH, H₂O) 2. Amine, Coupling agent (e.g., DCC, EDC) | 2,6-Difluoro-5-formylbenzamide | General procedure nih.gov |
| Hydrazide | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | 2,6-Difluoro-5-formylbenzohydrazide | General procedure nih.govacs.org |
| Carboxylic Acid | LiOH, THF/H₂O | 2,6-Difluoro-5-formylbenzoic acid | General procedure |
Reactivity of the Difluorinated Aromatic Ring
The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others.
Nucleophilic Aromatic Substitution (SNAr) with Fluorine Activation
The two fluorine atoms, along with the formyl and ester groups, render the aromatic ring of this compound highly electron-deficient. This electronic characteristic makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com In these reactions, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms, which are good leaving groups in this context. wikipedia.org The strong electron-withdrawing nature of the substituents stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution. mdpi.com The regioselectivity of the substitution (i.e., which fluorine atom is displaced) will depend on the nature of the nucleophile and the reaction conditions, with the position para to the formyl group often being the most activated site. For instance, polyfluoroarenes readily undergo SNAr with various nucleophiles like phenothiazine (B1677639) in the presence of a mild base. uwindsor.ca
Potential for Electrophilic Aromatic Substitution Patterns
In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The cumulative electron-withdrawing effects of the two fluorine atoms, the formyl group, and the ethyl carboxylate group make the ring electron-poor and thus a poor nucleophile for attacking electrophiles. Therefore, typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation are expected to be very difficult to achieve under standard conditions.
Directed Ortho Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu Both the formyl group (after in situ protection) and the fluorine atoms can act as directing groups. wikipedia.orguchicago.edu Fluorine is considered a moderate DMG. wikipedia.org In the case of this compound, the formyl group is a stronger directing group than fluorine. After protection, for example as an N,N-dimethylhydrazone, it would direct metalation to the C4 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at this position.
Acid-Mediated Reactions and Cycloaddition Pathways
The formyl group of this compound is a key handle for participating in various acid-mediated condensation and cycloaddition reactions.
Aza-Diels-Alder and Povarov Reactions Utilizing Formylbenzene Derivatives
The formyl group can readily undergo condensation with anilines to form imines in situ. These imines can then participate as dienophiles in aza-Diels-Alder reactions. wikipedia.org The aza-Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, leading to the formation of nitrogen-containing six-membered heterocycles. wikipedia.orgmdpi.com
A particularly relevant transformation is the Povarov reaction, a three-component reaction between an aldehyde, an aniline (B41778), and an electron-rich alkene, typically catalyzed by a Lewis acid. rsc.org This reaction proceeds via the formation of an aromatic imine, which then undergoes a formal [4+2] cycloaddition with the alkene to produce tetrahydroquinolines. rsc.org The electron-withdrawing nature of the substituents on the benzaldehyde (B42025) component can influence the reactivity of the intermediate imine. In the case of this compound, the difluoro substitution pattern would be expected to enhance the electrophilicity of the imine, potentially accelerating the cycloaddition step. There are examples of aza-Diels-Alder reactions involving α,β-unsaturated hydrazones as dienophiles, which lead to C-4 functionalized tetrahydroquinolines. wikipedia.org
Table 2: Potential Cycloaddition Reactions of the Formyl Group
| Reaction | Reactants | Product Type | Reference |
| Aza-Diels-Alder | Aniline, Diene (e.g., Danishefsky's diene) | Tetrahydropyridine derivative | General principle wikipedia.org |
| Povarov Reaction | Aniline, Electron-rich alkene (e.g., ethyl vinyl ether) | Tetrahydroquinoline derivative | General principle rsc.org |
Intramolecular Cyclization Studies
The strategic placement of fluoro- and formyl-substituents on the benzoate (B1203000) ring of this compound makes it a versatile precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. Research in this area often focuses on constructing fused ring systems, which are common scaffolds in medicinal chemistry. The primary pathway investigated for compounds with similar functionalities is the Gould-Jacobs reaction, which is a well-established method for synthesizing quinolones. wikipedia.orgd-nb.info
The Gould-Jacobs reaction typically begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester. wikipedia.org In the context of this compound, the formyl group (-CHO) can react with an amine to form an enamine intermediate. This is then followed by a thermally induced or acid-catalyzed intramolecular cyclization. The cyclization involves the attack of the aniline ring onto the ester carbonyl group, ultimately leading to the formation of a quinolone ring system after elimination of water and ethanol. wikipedia.org The reaction is an effective method for creating 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org
The general mechanism involves an initial nucleophilic attack from an amine onto the formyl group, followed by dehydration to form a Schiff base or enamine. A subsequent 6-electron cyclization and tautomerization yields the quinoline (B57606) structure. wikipedia.org The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to influence the electron density of the ring and the reactivity of the adjacent functional groups, potentially affecting the conditions required for cyclization.
A hypothetical reaction scheme for the intramolecular cyclization of this compound with an aniline to form a quinolone derivative is depicted below. The initial step would be the formation of an anilinomethylene intermediate, which then undergoes thermal cyclization.
Hypothetical Gould-Jacobs Reaction:
Step 1: Condensation: this compound reacts with an aniline. The formyl group condenses with the amino group of the aniline to form an intermediate.
Step 2: Intramolecular Cyclization: The intermediate undergoes a thermal intramolecular cyclization. This high-temperature step is crucial for the ring-closing to occur, forming the quinoline scaffold. jasco.ro
Step 3: Aromatization: Subsequent elimination of a molecule (e.g., water) leads to the final, stable aromatic quinolone product.
The conditions for such reactions can vary significantly, with modern approaches utilizing microwave irradiation to improve yields and dramatically shorten reaction times compared to conventional heating. jasco.ro
Below is a table summarizing typical conditions employed in Gould-Jacobs reactions, which would be applicable to studies involving this compound.
| Reactant 1 | Reactant 2 | Heating Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Diethyl ethoxymethylenemalonate | Microwave | 250 | 10 min | 35 | jasco.ro |
| Aniline | Diethyl ethoxymethylenemalonate | Microwave | 250 | 20 min | 47 | jasco.ro |
| Substituted Anilines | Acyl malonic acid ester | Reflux (Ethanol) | ~78 | Several hours | Varies | mdpi.com |
| 2-Amino-pyridine derivatives | Diethyl ethoxymethylenemalonate | Microwave (Sealed-vessel) | Not Specified | Not Specified | Varies | d-nb.info |
In addition to quinolone synthesis, the formylbenzoate structure suggests potential for other types of intramolecular cyclizations. For instance, reactions involving the formyl group and the ester could lead to the formation of phthalide (B148349) (isobenzofuranone) derivatives under different reaction conditions. acs.orgacs.org For example, a related compound, methyl 2-formylbenzoate (B1231588), has been used to synthesize 3-difluoroalkyl phthalides in aqueous media. acs.org This type of reaction typically proceeds through an aldol (B89426) addition followed by an intramolecular esterification cascade. acs.org
The regioselectivity of the cyclization is a critical aspect of these studies, particularly when using substituted anilines or more complex starting materials. d-nb.info The electronic effects of the difluoro substituents on this compound would play a significant role in directing the cyclization and influencing the stability of the resulting heterocyclic products.
Derivatives, Analogues, and Structural Modifications of Ethyl 2,6 Difluoro 5 Formylbenzoate
Synthesis and Functionalization of Ester Analogues (e.g., Methyl, Isopropyl)
The ethyl ester of 2,6-difluoro-5-formylbenzoate can be readily diversified by altering the alcohol component of the ester group. This allows for the synthesis of analogues such as methyl and isopropyl esters, which can influence properties like solubility and reactivity.
The synthesis of these ester analogues typically follows standard esterification procedures. For instance, the corresponding carboxylic acid, 2,6-difluoro-5-formylbenzoic acid, can be reacted with the desired alcohol (methanol or isopropanol) in the presence of an acid catalyst.
Research has shown the utility of related formylbenzoate esters in various synthetic transformations. For example, methyl 2-formylbenzoate (B1231588) has been used in sustainable, metal-free reactions with difluoroenoxysilanes in aqueous media to produce 3-difluoroalkyl phthalides. acs.orgacs.orgacs.org This reaction proceeds through a spontaneous aldol-intramolecular esterification cascade, highlighting the reactivity of the formyl and ester groups. acs.orgacs.org The protocol has been shown to be applicable to methyl 2-formylbenzoate derivatives with various functional groups. acs.org Similarly, the synthesis of isopropyl 2-chloro-4-fluoro-5-[3,6-dihydro-4-propyl-2,6-dioxo-1(2H)-pyrimidinyl]-benzoate has been reported, demonstrating the incorporation of the isopropyl ester moiety in more complex structures. prepchem.com
Table 1: Examples of Ester Analogues and their Synthetic Utility
| Ester Analogue | Synthetic Application | Reference |
| Methyl 2-formylbenzoate | Synthesis of 3-difluoroalkyl phthalides | acs.orgacs.orgacs.org |
| Isopropyl 2-chloro-4-fluoro-5-[3,6-dihydro-4-propyl-2,6-dioxo-1(2H)-pyrimidinyl]-benzoate | Intermediate in the synthesis of pyrimidinyl-benzoates | prepchem.com |
Diversification at the Formyl Position
The aldehyde (formyl) group is a highly reactive functional group that serves as a key site for structural diversification. A wide array of derivatives can be synthesized through reactions at this position.
Formation of Imines, Oximes, Hydrazones, and Schiff Bases
The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N linked compounds.
Imines and Schiff Bases: The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This reaction is often catalyzed by an acid. wisdomlib.orgamazonaws.com The synthesis of Schiff bases from ethyl 2-aminobenzoate (B8764639) and various substituted aldehydes has been reported, utilizing methane (B114726) sulfonic acid as an efficient catalyst in a solvent-free environment. wisdomlib.orgamazonaws.com Mechanochemical methods have also been employed for the synthesis of fluorinated imines by grinding an aldehyde and an amine together. nih.gov
Oximes: Aldehydes react with hydroxylamine (B1172632) to form oximes. Oximes are versatile intermediates in organic synthesis and can be used to prepare various heterocyclic compounds. clockss.org
Hydrazones: The condensation of an aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of aldehydes. The synthesis of new hydrazone derivatives from ethyl benzoate (B1203000) has been described, involving the initial formation of a benzoate hydrazide followed by condensation with isatin. researchgate.net
Table 2: Derivatives Formed at the Formyl Position
| Derivative | Reactant | Key Features |
| Imine/Schiff Base | Primary Amine | C=N double bond, often catalyzed by acid. wisdomlib.orgamazonaws.com |
| Oxime | Hydroxylamine | C=N-OH functionality, versatile synthetic intermediate. clockss.org |
| Hydrazone | Hydrazine/Substituted Hydrazine | C=N-NHR functionality, often crystalline solids. researchgate.net |
Synthesis of Vinyl and Alkenyl Derivatives
The formyl group can be converted to a carbon-carbon double bond, leading to the formation of vinyl and other alkenyl derivatives. This is typically achieved through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These reactions involve the treatment of the aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.
Systematic Variation of Fluorine Substitution Patterns
The number and position of fluorine atoms on the benzene (B151609) ring significantly impact the electronic properties and reactivity of the molecule. Systematic variation of the fluorine substitution pattern allows for the fine-tuning of these properties.
Positional Isomers (e.g., Ethyl 2,5-Difluoro-4-formylbenzoate, Ethyl 2,6-Difluoro-3-formylbenzoate)
The synthesis and properties of positional isomers of ethyl 2,6-difluoro-5-formylbenzoate, where the formyl group and fluorine atoms are located at different positions on the benzene ring, have been investigated. These isomers can exhibit different chemical reactivity and biological activity due to altered steric and electronic environments.
Ethyl 2,5-Difluoro-4-formylbenzoate: The methyl ester analogue, methyl 2,5-difluoro-4-formylbenzoate, is a known compound. sigmaaldrich.com
Ethyl 2,6-Difluoro-3-formylbenzoate: This positional isomer is also a commercially available compound. bldpharm.com
The availability of these isomers facilitates comparative studies on the influence of substituent positioning.
Mono-, Tri-, and Tetra-fluorinated Benzoate Analogues
The degree of fluorination on the benzoate ring can be systematically varied to produce mono-, tri-, and tetra-fluorinated analogues. The introduction of additional fluorine atoms generally increases the electrophilicity of the aromatic ring and can influence the acidity of the formyl proton and the reactivity of the ester group.
Research on fluorinated motifs has shown that the number and relative stereochemistry of fluorine atoms can significantly affect properties like lipophilicity. soton.ac.uk For instance, studies on fluorinated cyclohexanes have demonstrated that increasing the number of fluorine atoms can lead to a decrease in the partition coefficient (logP), indicating reduced lipophilicity. soton.ac.uk The synthesis of various fluorinated imines derived from mono-, di-, tri-, and pentafluorobenzaldehydes has been reported, highlighting the accessibility of differently fluorinated building blocks. nih.gov
Table 3: Examples of Fluorinated Benzoate Analogues
| Compound Name | CAS Number |
| Methyl 2-fluoro-5-formylbenzoate | 165803-94-1 |
| Methyl 2,5-difluoro-4-formylbenzoate | 2090944-18-4 |
| Ethyl 2,6-difluoro-3-formylbenzoate | 2271442-96-5 |
| Ethyl 2,4-difluoro-5-formylbenzoate | 2115461-15-7 |
This systematic modification of the fluorine substitution pattern provides a powerful tool for modulating the physicochemical and biological properties of the resulting compounds.
Incorporation into Complex Molecular Frameworks
The unique substitution pattern of this compound, featuring both electron-withdrawing fluorine atoms and a reactive aldehyde function, makes it a promising candidate for the construction of intricate molecular designs. Its utility as a precursor for both fused heterocyclic and polycyclic aromatic systems is explored below.
The formyl group of this compound is a key functional handle for the assembly of heterocyclic rings. Through condensation reactions with appropriate binucleophiles, a variety of fused systems can be envisioned. Classic cyclization strategies provide a roadmap for how this difluorinated building block could be employed.
For instance, the Friedländer annulation , a well-established method for quinoline (B57606) synthesis, could theoretically utilize this compound. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. In a hypothetical scenario, a derivative of this compound where an amino group is introduced ortho to the formyl group could react with various ketones or other active methylene compounds to yield highly substituted and fluorinated quinolines. The strong electron-withdrawing nature of the fluorine atoms would be expected to influence the reactivity of the carbonyl group and the subsequent cyclization.
Similarly, the synthesis of other fused nitrogen-containing heterocycles is plausible. Reaction with hydrazines could lead to the formation of pyridazine (B1198779) derivatives, while condensation with amidines could provide a route to pyrimidine-fused systems. The table below illustrates potential fused heterocyclic systems that could be synthesized from appropriately modified derivatives of this compound.
| Fused Heterocycle | Required Coreactant | Potential Reaction |
| Quinoline | Active Methylene Compound (e.g., ketone, ester) | Friedländer Annulation |
| Quinoxaline | o-Phenylenediamine | Condensation |
| Pyrimidine | Amidine | Condensation |
| Cinnoline | Hydrazine (followed by cyclization) | Condensation/Cyclization |
It is important to note that while these reactions are well-established for other substrates, their application to this compound itself would require prior functionalization, such as the introduction of an adjacent amino group, to enable the desired cyclization pathways.
Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of multiple fused aromatic rings. wikipedia.org The synthesis of these structures often involves cyclization reactions that form new aromatic rings onto an existing core. this compound, with its reactive aldehyde and substituted benzene ring, can be considered a potential building block for the synthesis of fluorinated PAHs.
One potential strategy involves the Wittig reaction or related olefination methods. Reaction of the formyl group with a suitable phosphonium (B103445) ylide could introduce a vinyl group, which could then participate in intramolecular cyclization reactions, such as an electrocyclization followed by aromatization, to form a new fused ring. The nature of the ylide would determine the structure of the resulting polycyclic system.
Another approach could involve a Suzuki or Stille coupling to attach another aromatic or unsaturated moiety at a suitable position on the benzene ring (potentially after conversion of one of the functional groups), followed by an intramolecular cyclization. For example, conversion of the formyl group to a different functional group that can participate in a palladium-catalyzed cross-coupling reaction would open up numerous possibilities for elaborating the core structure before the final ring-closing step.
The construction of polycyclic systems from aryl aldehydes is a known strategy in organic synthesis. acs.org The presence of the difluoro substitution pattern in this compound offers the potential to create novel fluorinated PAHs with unique electronic and photophysical properties. The table below outlines some hypothetical pathways to polycyclic aromatic compounds starting from this building block.
| Target Polycyclic System | Potential Synthetic Strategy | Key Intermediate |
| Fluorinated Naphthalene Derivative | Wittig Reaction followed by Electrocyclization | Diene intermediate |
| Fluorinated Phenanthrene Derivative | Suzuki Coupling followed by Photocyclization | Stilbene-like intermediate |
| Fluorinated Anthracene Derivative | Diels-Alder Reaction with a suitable diene | Cycloadduct |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For Ethyl 2,6-Difluoro-5-formylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its structure.
Proton (¹H) NMR Spectroscopy for Proton Environments and Coupling
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the ethyl group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and the adjacent fluorine atoms. The proton on the formyl group (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and would appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet, coupling with the two methylene protons.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.5 - 10.5 | s (singlet) | - |
| Ar-H | 7.5 - 8.0 | m (multiplet) | - |
| O-CH₂-CH₃ | ~4.4 | q (quartet) | ~7.1 |
| O-CH₂-CH₃ | ~1.4 | t (triplet) | ~7.1 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Connectivity
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the ester and aldehyde groups are expected to resonate at the most downfield positions (typically 160-190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly bonded to fluorine atoms showing characteristic splitting (C-F coupling). The carbons of the ethyl group will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~185 - 190 |
| C=O (Ester) | ~163 - 166 |
| C-F | ~155 - 160 (doublet) |
| Ar-C | ~115 - 140 |
| O-CH₂-CH₃ | ~62 |
| O-CH₂-CH₃ | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. The carbons attached to fluorine will exhibit splitting due to C-F coupling.
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments and Coupling Interactions
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, two signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 6. The chemical shifts of these fluorine atoms will be influenced by the other substituents on the benzene (B151609) ring. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to the aromatic protons (H-F coupling) can provide valuable structural information.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group. youtube.com It would also help in deciphering the coupling relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of the carbon signals for the protonated carbons, such as the aromatic CH and the CH₂ and CH₃ of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations from the aldehydic proton to the aromatic ring carbons and from the ethyl protons to the ester carbonyl carbon would be expected.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent peaks would be from the carbonyl stretching vibrations of the ester and aldehyde groups. The C-F bonds and the aromatic ring also give rise to characteristic absorptions.
Predicted FT-IR Data for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Aldehyde) | 1710 - 1685 | Stretching |
| C=O (Ester) | 1750 - 1735 | Stretching |
| C-H (Aldehyde) | 2830 - 2800 and 2730 - 2700 | Stretching |
| C-F | 1350 - 1100 | Stretching |
| C-O (Ester) | 1300 - 1000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy serves as a vital analytical tool, providing information on the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. The technique relies on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational energy levels of the molecule. For this compound, the Raman spectrum is expected to be rich in information due to the presence of various functional groups, including an aromatic ring, fluoro substituents, an ester, and a formyl group.
The polarizability of a bond is a key determinant of its Raman activity. Bonds that exhibit a significant change in polarizability during vibration will give rise to strong Raman signals. In the case of this compound, the symmetric vibrations of the benzene ring and the C=C bonds within the aromatic system are anticipated to produce intense Raman bands. mdpi.com The C-F stretching vibrations, while typically strong in IR spectra, may show weaker but still characteristic bands in the Raman spectrum. The carbonyl (C=O) stretching vibrations of both the ester and the formyl group are also expected to be observable, though their intensities can vary. researchgate.net
Expected Raman Shifts for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch (ethyl) | 2850-3000 | Medium-Strong |
| C=O Stretch (Ester) | 1720-1740 | Medium |
| C=O Stretch (Formyl) | 1690-1715 | Medium |
| Aromatic C=C Stretch | 1580-1620, 1450-1500 | Strong |
| C-F Stretch | 1100-1350 | Weak-Medium |
| Ring Breathing Mode | ~1000 | Strong |
This table represents predicted values based on characteristic group frequencies and data from similar compounds.
The analysis of the Raman spectrum would provide a detailed fingerprint of the molecule, allowing for the confirmation of its structural integrity and the identification of specific functional groups. For instance, the presence of distinct carbonyl bands for the ester and formyl groups would confirm their existence within the molecular structure. thepulsar.be
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₈F₂O₃), the expected exact mass of the molecular ion ([M]⁺) can be calculated with high precision.
Predicted HRMS Data for this compound:
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₁₀H₈F₂O₃]⁺ ([M]⁺) | 214.0442 |
| [C₁₀H₉F₂O₃]⁺ ([M+H]⁺, for ESI) | 215.0519 |
| [C₁₀H₈F₂O₃Na]⁺ ([M+Na]⁺, for ESI) | 237.0338 |
Calculated values are based on the most abundant isotopes of each element.
The experimental determination of the m/z value to within a few parts per million (ppm) of the calculated exact mass would provide strong evidence for the elemental composition of the synthesized molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. This technique provides valuable insights into the connectivity of atoms within the molecule. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting fragments.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements. whitman.edu Aromatic compounds often show fragmentation patterns involving the aromatic ring itself. docbrown.info For this compound, key fragmentation pathways would likely involve the loss of the ethoxy radical from the ester group, the loss of the formyl group, and cleavages of the ethyl group.
Predicted Major Fragment Ions in MS/MS of this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |
| 214.0442 | 185.0391 | CHO (Formyl radical) |
| 214.0442 | 169.0074 | OC₂H₅ (Ethoxy radical) |
| 214.0442 | 141.0125 | CO₂C₂H₅ (Carboethoxy radical) |
| 169.0074 | 141.0125 | CO (Carbon monoxide) |
The m/z values are calculated based on the elemental composition of the proposed fragments.
The analysis of these fragmentation pathways would allow for the confirmation of the positions of the various substituents on the benzene ring.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By obtaining a single crystal of sufficient quality, it is possible to determine bond lengths, bond angles, and torsion angles with very high precision. nih.goveurjchem.comlongwood.edueurjchem.com This technique would provide an unambiguous confirmation of the molecular structure of this compound and reveal details about its conformation and intermolecular interactions in the solid state.
Assuming a suitable crystal could be grown, the X-ray diffraction experiment would yield a set of crystallographic data.
Hypothetical Crystallographic Data for this compound:
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| Volume (ų) | ~1500-2500 |
| Z (molecules/cell) | 4 or 8 |
This table presents hypothetical data based on typical values for organic molecules of similar size.
The resulting structural model would reveal the planarity of the benzene ring and the orientation of the ethyl ester and formyl substituents relative to the ring. Intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking, could also be identified, providing insight into the crystal packing.
Advanced Optical Spectroscopies for Molecular Interactions and Electronic Properties
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the aromatic ring, the carbonyl groups, and the fluorine atoms will give rise to characteristic electronic transitions.
The primary electronic transitions expected for this molecule are π → π* and n → π* transitions. libretexts.org The π → π* transitions, originating from the conjugated system of the benzene ring and the carbonyl groups, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the ester and formyl groups, are generally weaker and appear at longer wavelengths. libretexts.org
Predicted UV-Visible Absorption Maxima (λ_max) for this compound (in a non-polar solvent):
| Transition Type | Expected λ_max (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π | 240-260 | High (>10,000) |
| n → π (Formyl) | 280-320 | Low-Medium (100-1000) |
| n → π* (Ester) | ~210 | Low (<100) |
These predictions are based on the electronic properties of similar aromatic aldehydes and esters.
The exact positions and intensities of these absorption bands can be influenced by the solvent polarity. The study of these electronic transitions provides valuable information about the electronic structure and conjugation within the molecule.
Fluorescence Emission and Lifetime Measurements
No published research data detailing the fluorescence emission spectra or fluorescence lifetime of this compound are currently available. Such studies would be necessary to determine key photophysical parameters.
Computational and Theoretical Studies of Ethyl 2,6 Difluoro 5 Formylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting molecular geometries and energies. For Ethyl 2,6-Difluoro-5-formylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional conformation.
The process involves starting with an initial guess of the molecular structure and then iteratively solving the DFT equations to find the electron density that minimizes the total energy of the molecule. This energy minimization process simultaneously optimizes the geometric parameters (bond lengths, bond angles, and dihedral angles) of the molecule. A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) can be used, and the choice depends on the desired accuracy and computational cost. nih.govacs.orgmdpi.com The output of a geometry optimization provides a detailed picture of the molecule's ground-state structure.
Illustrative Optimized Geometry Parameters for this compound
| Parameter | Atom Pair/Triplet/Quartet | Hypothetical Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=O (formyl) | ~1.21 Å |
| Bond Length | C=O (ester) | ~1.22 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Dihedral Angle | C-C-C=O (formyl group rotation) | ~0° or 180° |
| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not publicly available. |
HOMO-LUMO Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. d-nb.info A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine atoms and the formyl and ester groups would be expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack.
Illustrative Frontier Orbital Energies for this compound
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.7 |
| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not publicly available. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov The calculated chemical shifts are typically compared to a reference compound (e.g., tetramethylsilane) to obtain values that can be correlated with experimental spectra. Such predictions are valuable for assigning peaks in experimental NMR spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrational modes. researchgate.net The calculated harmonic frequencies often have systematic errors, so they are typically scaled by an empirical factor to improve agreement with experimental data. These predicted spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-F stretches, C=O stretches of the aldehyde and ester groups, and aromatic ring vibrations.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Chemical Shift (ppm) |
| Carbonyl (formyl) | ~188 |
| Carbonyl (ester) | ~163 |
| Aromatic C-F | ~160 |
| Aromatic C-H | ~115 |
| CH₂ (ethyl) | ~62 |
| CH₃ (ethyl) | ~14 |
| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not publicly available. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of a molecule over time. An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion.
For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond connecting the formyl group and the C-O bond of the ester group), MD simulations can reveal the different accessible conformations and the energy barriers between them. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. The results of MD simulations can provide insights into the preferred shapes of the molecule and how it might interact with other molecules, such as a biological receptor.
Reactivity Descriptors and Mechanistic Pathway Modeling
Computational chemistry can also be used to quantify the reactivity of a molecule and to model the pathways of chemical reactions.
Electrophilicity, Nucleophilicity, and Hardness Indices
From the calculated HOMO and LUMO energies, various reactivity descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
For this compound, the presence of multiple electron-withdrawing groups would likely result in a relatively high electrophilicity index, suggesting it would be susceptible to nucleophilic attack.
Illustrative Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value (eV) |
| Electronegativity (χ) | 4.65 |
| Chemical Hardness (η) | 2.85 |
| Electrophilicity Index (ω) | 3.79 |
| Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not publicly available. |
Transition State Analysis for Key Reaction Pathways
The synthesis of this compound typically involves the introduction of a formyl group onto the aromatic ring of an ethyl 2,6-difluorobenzoate (B1233279) precursor. This process is an electrophilic aromatic substitution, a class of reactions extensively studied through computational and theoretical methods. While specific transition state analysis for the formylation of ethyl 2,6-difluorobenzoate is not widely available in published literature, we can infer the nature of the transition state by examining analogous reactions and the principles of computational chemistry.
The key reaction pathway is the formylation of the ethyl 2,6-difluorobenzoate ring at the 5-position. Common formylation methods include the Vilsmeier-Haack and Gattermann-Koch reactions. organic-chemistry.orgnumberanalytics.combyjus.comwikipedia.org Both reactions involve a highly reactive electrophile that attacks the electron-rich aromatic ring. However, the presence of two fluorine atoms and an ethyl carboxylate group, all of which are electron-withdrawing and thus deactivating, makes the aromatic ring significantly less nucleophilic than benzene (B151609). quora.comyoutube.commasterorganicchemistry.com This deactivation increases the activation energy of the electrophilic substitution, making the reaction more challenging. quora.comresearchgate.net
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions. nih.govrsc.orgresearchgate.net A transition state analysis for the formylation of ethyl 2,6-difluorobenzoate would involve locating the transition state structure on the potential energy surface. This structure represents the highest energy point along the reaction coordinate connecting the reactants (ethyl 2,6-difluorobenzoate and the formylating agent) and the intermediate, often a sigma complex or Wheland intermediate.
The transition state for this electrophilic aromatic substitution is expected to have a structure where the carbon-carbon bond between the aromatic ring and the incoming electrophilic formyl group is partially formed. Concurrently, the aromaticity of the benzene ring is partially disrupted. The positive charge that develops is delocalized across the ring, but its stability is significantly influenced by the substituents. The two fluorine atoms and the ethyl carboxylate group at positions 2, 6, and 1 respectively, would destabilize the positively charged intermediate through their inductive electron-withdrawing effects.
Hypothetical Data from a DFT Study
| Formylation Reagent | Reaction Type | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Length (C-CHO) (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| [CH(NMe₂)₂]⁺ (Vilsmeier Reagent) | Vilsmeier-Haack | 25.8 | 2.15 | -350 |
| [HCO]⁺ (Formyl Cation) | Gattermann-Koch | 29.5 | 2.20 | -410 |
Activation Energy (kcal/mol): This value represents the energy barrier that must be overcome for the reaction to proceed. A higher activation energy indicates a slower reaction rate. Due to the deactivating nature of the substituents, these values are expected to be relatively high for an electrophilic aromatic substitution.
Key Transition State Bond Length (C-CHO) (Å): This is the distance between the carbon atom of the aromatic ring and the carbon of the incoming formyl group in the transition state. A longer bond indicates an "earlier" transition state, where the bond is less formed.
Imaginary Frequency (cm⁻¹): A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. This frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product.
The regioselectivity of the formylation, which overwhelmingly favors the 5-position, can also be explained through transition state analysis. The transition states for attack at other positions (e.g., the 3 or 4-positions) would be significantly higher in energy due to less favorable resonance stabilization of the positive charge in the corresponding sigma complex. The fluorine atoms at the 2 and 6 positions exert a strong ortho,para-directing deactivating effect, while the meta-directing ester group further deactivates the ring. The cumulative effect of these groups directs the incoming electrophile to the 5-position, which is para to one fluorine and meta to the other fluorine and the ester group.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Molecule Synthesis
The trifunctional nature of ethyl 2,6-difluoro-5-formylbenzoate makes it a powerful and versatile starting material for synthesizing a diverse array of more complex organic molecules. The aldehyde, ester, and difluorinated benzene (B151609) ring each provide a reactive handle for a variety of chemical transformations, allowing for sequential and controlled modifications.
Precursor to Fluorinated Heterocyclic Scaffolds for Drug Discovery Research
In the realm of drug discovery, the synthesis of novel heterocyclic compounds is of paramount importance. This compound serves as an excellent precursor for creating fluorinated heterocyclic systems. The formyl group can readily participate in condensation and cyclization reactions to form the core of a new ring system. For instance, formylbenzoate derivatives are key starting materials in the synthesis of 3-substituted phthalides. acs.orgacs.org These reactions often proceed by leveraging the reactivity of the aldehyde in the presence of other nucleophilic species. acs.org The fluorine atoms on the aromatic ring are not merely passive spectators; they are crucial for the success of certain transformations and impart unique properties to the final heterocyclic scaffold. acs.org The strategic placement of fluorine can influence factors such as metabolic stability and binding affinity in a drug discovery context. The ability to use such building blocks to construct diverse heterocyclic architectures, including pyrimidines and isoxazoles, highlights their synthetic utility in generating libraries of compounds for pharmaceutical research. researchgate.netresearchgate.net
Table 1: Examples of Heterocyclic Scaffolds from Formylbenzoate-type Precursors
| Heterocyclic Scaffold | Precursor Type | Synthetic Application | Key Transformation |
| Phthalides | Methyl 2-formylbenzoate (B1231588) | Drug Discovery Research | Reaction with difluoroenoxysilanes |
| Pyrimidines | Diarylpyrimidine-5-carboxylates | Medicinal Chemistry | Solid-phase synthesis and cyclization |
| Isoxazoles/Thiazoles | Carboxamide derivatives | Drug Discovery, Agrochemicals | Multi-step synthesis and cyclization |
Building Block for Advanced Agrochemical Active Ingredients
The introduction of fluorine atoms into molecules is a well-established strategy in the design of modern agrochemicals, often enhancing their efficacy and metabolic stability. acs.org this compound provides a direct route to incorporate a difluorinated phenyl ring into potential agrochemical candidates. Research has demonstrated the synthesis of complex isoxazole (B147169) and thiazole (B1198619) carboxamides, which have been evaluated for fungicidal and herbicidal properties. researchgate.net The construction of these molecules relies on multi-step synthetic sequences where a functionalized benzoic acid or its ester derivative is a key component. The ability to build upon this fluorinated core allows for the systematic development of new active ingredients for crop protection.
Synthesis of Specialized Chemical Reagents and Linkers
Beyond being a direct precursor to a final target molecule, this compound is used to synthesize more complex, specialized chemical reagents and linkers. These intermediates are then employed in subsequent, more intricate synthetic steps. For example, the synthesis of a core-halogenated BODIPY dye creates a versatile platform molecule. nih.gov This halogenated intermediate can then undergo a variety of cross-coupling and substitution reactions to attach different functional groups, acting as a highly adaptable reagent for creating a library of fluorescent probes. nih.gov Similarly, the conversion of formylbenzoates into functionalized phthalides creates new chiral building blocks that can be used in further synthetic endeavors. acs.orgacs.org
Contributions to Functional Materials Development
The unique electronic and structural features of this compound and its derivatives make them valuable components in the creation of advanced functional materials, particularly those with specific optical or self-assembly properties.
Incorporation into Polymeric Architectures and Supramolecular Assemblies
While direct polymerization of this compound is not commonly reported, its derivatives are incorporated into larger molecular systems. One approach involves solid-phase synthesis, where heterocyclic structures derived from related building blocks are constructed on a polymer support, such as Merrifield's resin. researchgate.net This technique links the molecular synthesis to the field of polymer science. Furthermore, complex molecules derived from fluorinated precursors can exhibit self-assembly properties. For instance, a bisBODIPY molecule, formed through the coupling of two fluorinated BODIPY units, was shown to form a dimeric, orthogonal supramolecular assembly in the solid state, as confirmed by X-ray crystallography. nih.gov This demonstrates a pathway from a simple fluorinated building block to ordered, higher-level molecular structures.
Precursor for Advanced Dyes, Fluorescent Probes, and Optical Materials (e.g., BODIPY derivatives)
A significant application of fluorinated aromatic compounds is in the synthesis of high-performance dyes and fluorescent probes. nih.govpsu.edu The BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) class of dyes, known for their high photostability and fluorescence quantum yields, benefits greatly from the incorporation of fluorinated phenyl groups. chemrevlett.com The synthesis of benzo-fused BODIPYs from tetrafluorinated precursors is a key strategy for creating dyes that absorb and emit light at longer wavelengths (in the red to near-infrared region). nih.gov The fluorine atoms on the fused aromatic ring can be used to finely tune the photophysical properties of the dye. nih.govchemrevlett.com By starting with a precursor like this compound, chemists can construct these complex dye systems, which are utilized as imaging probes, chemical sensors, and components in fluorescent organic devices. nih.gov
Table 2: Applications in Functional Dye Synthesis
| Dye/Probe Class | Role of Fluorinated Precursor | Key Advantages and Properties |
| BODIPY Dyes | Forms part of the core chromophore structure. | High photostability, high fluorescence quantum yield, tunable absorption/emission via fluorination. nih.govchemrevlett.com |
| Benzo-fused BODIPY | Enables synthesis of the fused aromatic ring system. | Shifts emission to longer wavelengths (600-800 nm), creates a planar and rigid platform. nih.gov |
| Rhodamine Derivatives | Can be used to build the xanthene core. | High absorption coefficients, broad fluorescence in the visible spectrum. psu.edu |
Design of Ligands for Catalysis and Coordination Chemistry
The formyl group of this compound is a key functional handle that can be readily transformed into a variety of coordinating moieties for the synthesis of ligands. These ligands, in turn, can be used to create metal complexes with potential catalytic activity or interesting coordination chemistry.
One common synthetic strategy involves the condensation of the aldehyde with primary amines to form Schiff base ligands. These imine-containing ligands are well-known for their ability to coordinate with a wide range of metal ions. The electronic properties of the resulting ligands and their corresponding metal complexes can be fine-tuned by the presence of the two fluorine atoms on the aromatic ring, which can influence the catalytic activity and stability of the complex.
For instance, reaction of this compound with a chiral amine could generate a chiral Schiff base ligand. Such ligands are highly sought after for their application in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other.
Below is a hypothetical reaction scheme illustrating the synthesis of a Schiff base ligand from this compound and its subsequent coordination to a metal center.
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Chiral Primary Amine | Chiral Schiff Base Ligand | Asymmetric Catalysis |
| This compound | Diamine | Bidentate or Polydentate Ligand | Coordination Polymers, Catalysis |
Methodological Advancements in Organic Synthesis Enabled by the Compound
The unique substitution pattern of this compound also opens up possibilities for its use in the development of new synthetic methodologies, including the creation of novel reagents and the exploration of complex reaction sequences.
Development of Novel Fluorination Reagents and Synthetic Methodologies
While this compound itself is a fluorinated molecule, its derivatives could potentially be explored in the context of developing new fluorination reagents. However, there is currently no specific information in the available literature to support this application. The field of fluorination chemistry is vast, with ongoing research into the development of safer and more efficient reagents for the introduction of fluorine atoms into organic molecules.
Exploration of Cascade and Tandem Reaction Sequences
Cascade or tandem reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, represent a highly efficient approach to building molecular complexity. The multiple functional groups present in this compound make it an interesting candidate for designing such reaction sequences.
For example, the aldehyde functionality could participate in an initial reaction, such as a Knoevenagel condensation, followed by an intramolecular cyclization involving one of the fluorine atoms or the ester group. The specific outcome of such a cascade would depend on the reaction partners and conditions employed. While plausible, specific examples of cascade or tandem reactions initiated by this compound are not documented in the current scientific literature.
Q & A
Q. What are the established synthetic routes for Ethyl 2,6-Difluoro-5-formylbenzoate, and what are their critical optimization parameters?
Methodological Answer: A common approach involves multi-step synthesis starting from halogenated benzoic acid derivatives. For example, a brominated precursor (e.g., 2-bromo-5-fluorobenzoate, as in ) could undergo formylation via Vilsmeier-Haack or Friedel-Crafts acylation. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Temperature control : Maintaining ≤ 0°C during formylation to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.
Reference protocols for analogous compounds (e.g., ) suggest using inert atmospheres (N₂) and sodium metabisulfite to stabilize intermediates .
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for formyl protons (~10 ppm) and fluorine-coupled splitting patterns. Ethyl ester protons appear as a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .
- IR : Strong carbonyl stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for formyl).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₀H₈F₂O₃ (calc. 226.04).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : The ester and formyl groups are sensitive to hydrolysis. Store under anhydrous conditions (desiccator, argon atmosphere).
- Temperature : Long-term storage at –20°C in amber vials to prevent photodegradation.
- Handling : Use gloveboxes for moisture-sensitive reactions, as recommended for structurally similar fluorinated esters () .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., fluorine) influence the reactivity of the formyl group in this compound?
Methodological Answer: The 2,6-difluoro substituents enhance the electrophilicity of the formyl group via inductive effects, facilitating nucleophilic additions (e.g., hydrazine to form hydrazones). Computational studies (e.g., DFT) can quantify electron density at the formyl carbon. For example, ’s analysis of ethyl group conformation highlights how substituent geometry affects electronic environments . Experimental validation:
- Compare reaction rates with non-fluorinated analogs.
- Monitor intermediates via in-situ IR or NMR.
Q. What strategies mitigate competing side reactions during formylation of halogenated benzoate esters?
Methodological Answer:
- Directed ortho-metalation : Use n-BuLi to selectively deprotonate positions adjacent to fluorine, enabling controlled formylation .
- Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates () .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- DFT calculations : Model transition states for reactions (e.g., nucleophilic attack at formyl vs. ester carbonyl).
- Hammett plots : Correlate substituent σ values with reaction rates to predict electronic effects.
- Molecular docking : Screen derivatives for binding affinity in target applications (e.g., enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
